3-iodo-4-(1H-tetrazol-5-yl)benzoic acid
Description
3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid is a benzoic acid derivative featuring a tetrazole ring at the para-position relative to the carboxylic acid group and an iodine substituent at the meta-position. These compounds are valued in coordination chemistry and materials science due to their dual functional groups (tetrazole and carboxylic acid), which act as multidentate ligands in metal-organic frameworks (MOFs) and coordination polymers (CPs) .
Properties
CAS No. |
1131588-15-2 |
|---|---|
Molecular Formula |
C8H5IN4O2 |
Molecular Weight |
316.06 g/mol |
IUPAC Name |
3-iodo-4-(2H-tetrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C8H5IN4O2/c9-6-3-4(8(14)15)1-2-5(6)7-10-12-13-11-7/h1-3H,(H,14,15)(H,10,11,12,13) |
InChI Key |
ZTJYFGKYTVPQQK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)I)C2=NNN=N2 |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)C2=NNN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The key structural distinction lies in the substituent positions and types:
- 3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid : Iodo (C3), tetrazole (C4), carboxylic acid (C1).
- 3-(1H-Tetrazol-5-yl)benzoic acid : Tetrazole at C3, carboxylic acid at C1 .
- 4-(1H-Tetrazol-5-yl)benzoic acid : Tetrazole at C4, carboxylic acid at C1, widely used in CPs .
- 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid (H2FTZB) : Fluoro (C2), tetrazole (C4); used in fluorinated MOFs .
Table 1: Structural and Functional Comparison
*Inferred based on structural similarity.
Physicochemical Properties
- Melting Points: 3-(1H-Tetrazol-5-yl)benzoic acid: 284–286°C . 4-(1H-Tetrazol-5-yl)benzoic acid: Not explicitly reported, but analogs suggest high thermal stability due to aromatic and heterocyclic groups . this compound: Expected to have a higher melting point than non-halogenated analogs due to iodine’s polarizability, though data is lacking.
- Solubility and Extraction: Benzoic acid derivatives exhibit variable extraction rates influenced by substituents. For example, benzoic acid and phenol are extracted faster than acetic acid due to higher distribution coefficients . The iodine substituent in the target compound may reduce aqueous solubility compared to fluoro or hydrogen analogs.
Toxicity and QSTR Insights
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight molecular connectivity indices (0JA, 1JA, JB) as critical predictors of oral LD50 in mice . While specific toxicity data for this compound is unavailable, its higher molecular weight and iodine’s electronegativity may alter toxicity profiles compared to non-halogenated analogs.
Q & A
Basic: What are the optimal synthetic routes for 3-iodo-4-(1H-tetrazol-5-yl)benzoic acid?
Methodological Answer:
The synthesis typically involves coupling iodinated benzoic acid precursors with tetrazole moieties. A common approach is the cycloaddition of nitriles with sodium azide under acidic conditions . For example:
- Step 1: Start with 4-amino-3-iodobenzoic acid. Protect the carboxylic acid group using methyl esterification.
- Step 2: Convert the amino group to a nitrile via diazotization and subsequent treatment with CuCN.
- Step 3: Perform a [2+3] cycloaddition with sodium azide and ammonium chloride in DMF at 100°C to form the tetrazole ring.
- Step 4: Hydrolyze the ester group under basic conditions (e.g., NaOH) to regenerate the carboxylic acid.
Validation: Confirm purity via HPLC (>95%) and structural integrity using -NMR (e.g., absence of ester peaks at δ 3.8–4.0 ppm) and LC-MS (expected [M–H]: 330.96) .
Basic: How to resolve structural ambiguities in crystallographic studies of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. Key steps include:
- Crystal Growth: Use slow evaporation in a DMSO/water (1:1) mixture at 25°C to obtain high-quality crystals .
- Hydrogen Bond Analysis: Identify intermolecular N–H⋯O and O–H⋯N interactions (e.g., bond distances of 2.85–3.10 Å and angles of 150–170°) to confirm 2D layered packing .
- Data Contradictions: If unit cell parameters deviate from literature (e.g., monoclinic vs. orthorhombic), re-exclude solvent effects or twinning artifacts using PLATON’s ADDSYM .
Advanced: How does the iodine substituent influence coordination chemistry in MOFs?
Methodological Answer:
The iodine atom introduces steric hindrance and electronic effects:
- Steric Challenges: The bulky iodine group may reduce linker mobility during MOF assembly, requiring solvent modulation (e.g., water/pyridine ratios) to stabilize frameworks .
- Electronic Effects: The iodine’s inductive effect weakens the acidity of the carboxylic proton (pKa ~3.8 vs. ~2.5 for non-iodinated analogs), altering metal-ligand binding kinetics.
- MOF Design: Pair with soft metals (e.g., Cd) that tolerate iodine’s polarizability. For example, Cd(II) frameworks with 3-iodo-4-(tetrazolyl)benzoic acid show enhanced photoluminescence due to heavy-atom effects .
Validation: Compare IR shifts (Δν(COO⁻) ~150 cm) and PXRD patterns with simulated structures .
Advanced: How to address discrepancies in pharmacological activity data for tetrazole-benzoic acid derivatives?
Methodological Answer:
Conflicting bioactivity results (e.g., antimicrobial vs. inactive) may arise from:
- Protonation States: The tetrazole (pKa ~4.9) and carboxylic acid (pKa ~3.0) groups exist in different ionization states at physiological pH. Use pH-adjusted assays or methylated analogs to isolate active species .
- Synergistic Effects: Test combinations with co-ligands (e.g., 1,2,4-triazoles) to evaluate metal-mediated activity.
Case Study: Mn(II) complexes of 4-(tetrazolyl)benzoic acid showed 3-fold higher antifungal activity than the free ligand, attributed to enhanced membrane permeability .
Advanced: What strategies mitigate iodine leaching in catalytic applications?
Methodological Answer:
Iodine loss under harsh conditions (e.g., high temperature, acidic media) can destabilize MOFs or organocatalysts. Solutions include:
- Post-Synthetic Stabilization: Treat MOFs with thiol- or phosphine-based agents to passivate iodine sites .
- Linker Fluorination: Replace iodine with fluorine in analogous structures (e.g., HFTZB) to maintain steric bulk while improving stability .
Validation: Monitor iodine content via ICP-MS before/after catalytic cycles and compare BET surface area retention (>85% for stabilized MOFs) .
Basic: How to validate the purity of synthesized 3-iodo-4-(tetrazol-5-yl)benzoic acid?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with a retention time of 8.2±0.3 min .
- Spectroscopy: Confirm via -NMR (tetrazole C= N at δ 145–150 ppm; COOH at δ 170 ppm) and FTIR (broad O–H stretch at 2500–3000 cm) .
- Elemental Analysis: Match calculated (C: 28.97%, H: 1.82%, N: 16.92%) and observed values (±0.3% tolerance) .
Advanced: How to resolve conflicting hydrogen bonding patterns in computational vs. experimental data?
Methodological Answer:
- DFT Optimization: Use Gaussian09 with B3LYP/6-311+G(d,p) to model hydrogen bonds. Compare computed bond lengths/angles with SCXRD data .
- Thermal Motion Analysis: Apply SHELXL’s RIGU restraints to refine anisotropic displacement parameters, reducing overfitting of H-bond distances .
- Neutron Diffraction: If accessible, use to directly locate H atoms and resolve ambiguities (e.g., O–H⋯N vs. N–H⋯O dominance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
